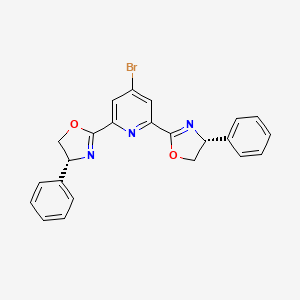
(4R,4'R)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
描述
(4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound that belongs to the class of bisoxazoline ligands. These ligands are widely used in asymmetric catalysis due to their ability to induce chirality in various chemical reactions. The presence of the bromopyridine moiety enhances the compound’s reactivity and selectivity in catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Preparation of 4-Bromopyridine-2,6-dicarboxylic acid: This is achieved through the bromination of pyridine-2,6-dicarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the bisoxazoline ligand: The 4-bromopyridine-2,6-dicarboxylic acid is then reacted with ®-phenylglycinol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the bisoxazoline ligand.
Industrial Production Methods
Industrial production of (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxazole rings, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the bromopyridine moiety.
Reduction: Reduced derivatives of the oxazole rings.
Substitution: Substituted products at the bromopyridine moiety.
科学研究应用
Chemistry
(4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is widely used as a chiral ligand in asymmetric catalysis. It is employed in various catalytic reactions, including asymmetric hydrogenation, hydroformylation, and cyclopropanation.
Biology
In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereoselective processes in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to induce chirality in chemical reactions makes it a valuable tool for synthesizing enantiomerically pure pharmaceuticals.
Industry
In the industrial sector, (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used in the production of fine chemicals and specialty materials. Its role as a chiral ligand in catalytic processes is crucial for the synthesis of high-value products.
作用机制
The mechanism of action of (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its coordination to metal centers in catalytic reactions. The compound’s chiral environment induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products. The bromopyridine moiety enhances the compound’s reactivity and selectivity by stabilizing the transition state and facilitating the formation of the desired products.
相似化合物的比较
Similar Compounds
- (4R,4’R)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(4-Fluoropyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(4-Methylpyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in the presence of the bromopyridine moiety, which enhances its reactivity and selectivity in catalytic processes. Compared to its analogs with different substituents (chlorine, fluorine, or methyl groups), the bromine atom provides a unique electronic environment that influences the compound’s behavior in chemical reactions.
属性
IUPAC Name |
(4R)-2-[4-bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c24-17-11-18(22-26-20(13-28-22)15-7-3-1-4-8-15)25-19(12-17)23-27-21(14-29-23)16-9-5-2-6-10-16/h1-12,20-21H,13-14H2/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGAHMOPZTZOS-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=CC(=N2)C3=NC(CO3)C4=CC=CC=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C4=CC=CC=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















